Methyl 3-(bromomethyl)-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bromomethyl)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl and iodobenzoate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-4-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-iodobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromomethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The iodobenzoate group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Coupling Reactions: Suzuki-Miyaura coupling reactions often use palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield corresponding amines, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
Methyl 3-(bromomethyl)-4-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-4-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the iodobenzoate group can participate in cross-coupling reactions. These interactions enable the compound to form various derivatives with distinct biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
Methyl 4-iodobenzoate: Contains the iodobenzoate group but lacks the bromomethyl group, limiting its use in substitution reactions.
Uniqueness
Methyl 3-(bromomethyl)-4-iodobenzoate is unique due to the presence of both bromomethyl and iodobenzoate groups, which confer dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BrIO2 |
---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-4-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 |
InChI Key |
AKTNVDXJZMKQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.